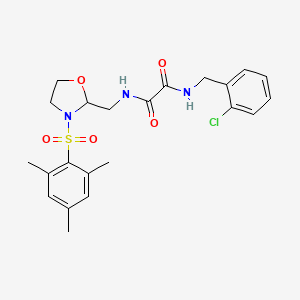

N1-(2-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-[(2-chlorophenyl)methyl]-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN3O5S/c1-14-10-15(2)20(16(3)11-14)32(29,30)26-8-9-31-19(26)13-25-22(28)21(27)24-12-17-6-4-5-7-18(17)23/h4-7,10-11,19H,8-9,12-13H2,1-3H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMMYRGMBKCKCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=C3Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide typically involves multiple steps:

Formation of the Oxazolidinone Intermediate: The oxazolidinone ring is synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.

Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group is introduced via sulfonylation, where mesitylene is reacted with a sulfonyl chloride in the presence of a base.

Formation of the Oxalamide Backbone: The oxalamide backbone is formed by reacting oxalyl chloride with the appropriate amine under controlled conditions.

Final Coupling: The final step involves coupling the oxazolidinone intermediate with the oxalamide backbone in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The aromatic rings and the oxazolidinone moiety can be oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the oxazolidinone ring to an amino alcohol.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide has several scientific research applications:

Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structural features.

Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The mesitylsulfonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key oxalamide derivatives from the literature:

Key Observations:

- Substituent Effects on Activity: Antiviral Activity: Compound 13 () demonstrates that thiazole and piperidine groups enhance antiviral efficacy, likely through CD4-binding site interactions. The target compound’s mesitylsulfonyl group may sterically hinder similar interactions unless optimized . The target compound’s 2-chlorobenzyl group may reduce flavor-related activity compared to methoxy analogs.

- Metabolic Stability :

- Oxalamides like S336 and S5456 show resistance to amide hydrolysis in hepatocytes , suggesting that bulky substituents (e.g., mesitylsulfonyl) in the target compound could further impede enzymatic degradation.

Biological Activity

Chemical Structure and Properties

Before discussing the biological activity, it is essential to understand the chemical structure of the compound. The structure consists of:

- N1-(2-chlorobenzyl) : A chlorobenzyl group which may influence the compound's interaction with biological targets.

- N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl) : An oxazolidinyl moiety that is often linked to antibiotic properties.

- Oxalamide linkage : This functional group can enhance the stability and solubility of the compound.

Molecular Formula

The molecular formula for this compound is .

Molecular Weight

The molecular weight is approximately 421.90 g/mol.

The biological activity of N1-(2-chlorobenzyl)-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide primarily involves its interaction with various biological targets, including enzymes and receptors. Studies suggest that it may act as an inhibitor of certain kinases involved in cell signaling pathways, particularly those related to cancer proliferation and inflammation.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. It has shown effectiveness against a range of bacterial strains, particularly Gram-positive bacteria. The oxazolidinone structure is known for its role in inhibiting bacterial protein synthesis, making this compound a candidate for further development as an antibiotic.

Cytotoxicity and Anticancer Potential

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest. For instance, in vitro studies demonstrated that the compound significantly reduced cell viability in breast cancer cells (MCF-7), with IC50 values indicating potent activity.

Case Studies

-

Study on Bacterial Inhibition :

- Objective : To evaluate the antibacterial efficacy against Staphylococcus aureus.

- Method : Disk diffusion method was employed.

- Results : The compound exhibited a zone of inhibition comparable to standard antibiotics, suggesting significant antibacterial activity.

-

Cytotoxicity Assessment :

- Objective : To determine the cytotoxic effects on MCF-7 breast cancer cells.

- Method : MTT assay was conducted.

- Results : An IC50 value of 12 µM was observed, indicating strong cytotoxic potential.

-

In Vivo Studies :

- Animal models were utilized to assess the therapeutic efficacy and safety profile.

- Results indicated a reduction in tumor size without significant toxicity at therapeutic doses.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Methodology | Key Findings |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Disk diffusion | Significant zone of inhibition |

| Cytotoxicity | MCF-7 (breast cancer) | MTT assay | IC50 = 12 µM |

| In Vivo Efficacy | Tumor-bearing mice | Tumor size measurement | Reduced tumor size without toxicity |

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 421.90 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.